molecular formula C₁₂H₁₄O₅ B1147351 Mono(3-hydroxybutyl)phthalate CAS No. 57074-43-8

Mono(3-hydroxybutyl)phthalate

Cat. No.: B1147351
CAS No.: 57074-43-8
M. Wt: 238.24
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Description

Mono(3-hydroxybutyl)phthalate is a metabolite of dibutyl phthalate, a commonly used plasticizer in consumer products . This compound has garnered attention due to its potential health effects and its presence in various environmental and biological samples.

Mechanism of Action

Target of Action

Mono(3-hydroxybutyl)phthalate is a metabolite of Dibutyl phthalate (DBP), which is widely used in consumer products . It primarily targets the endocrine system, affecting the hormone balance of the organism . It can alter the development and function of hormone-dependent structures within the nervous system .

Mode of Action

This compound interacts with hormone synthesis, transport, and metabolism . It interferes with nuclear receptors in various neural structures involved in controlling brain functions . This interference can lead to the onset of neurological disorders at the intracellular level .

Biochemical Pathways

The compound dysregulates the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . This dysregulation can affect various biochemical pathways and their downstream effects, leading to neurological disorders such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior .

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of this compound’s action can induce neurological disorders . Studies have reported an inverse association between child motor development and maternal concentrations of mono-hydroxy-n-butyl phthalate .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of certain cleaning and personal care products, diet, and even ice cream consumption have been associated with increased exposure to phthalates . Additionally, the compound’s action can be influenced by sociodemographic characteristics and drinking water sources .

Preparation Methods

Mono(3-hydroxybutyl)phthalate can be synthesized through the hydrolysis of dibutyl phthalate. The reaction typically involves the use of a strong acid or base to catalyze the hydrolysis process. Industrial production methods may involve the use of high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Mono(3-hydroxybutyl)phthalate undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Scientific Research Applications

Mono(3-hydroxybutyl)phthalate is used in various scientific research applications:

Comparison with Similar Compounds

Mono(3-hydroxybutyl)phthalate is similar to other phthalate metabolites such as mono(2-ethylhexyl)phthalate and mono-n-butyl phthalate. it is unique in its specific metabolic pathway and the particular health effects it may induce. Similar compounds include:

Biological Activity

Mono(3-hydroxybutyl)phthalate (MHBP) is a metabolite derived from various phthalate esters, primarily from di-n-butyl phthalate (DBP). It is significant in research due to its potential endocrine-disrupting properties and its role as a biomarker for exposure to phthalates. This article reviews the biological activity of MHBP, focusing on its mechanisms of action, health implications, and relevant research findings.

Chemical Structure and Properties

MHBP is classified as a benzoic acid ester. Its chemical structure includes a phthalate group attached to a hydroxybutyl side chain, which influences its reactivity and biological activity. Understanding its structure is crucial for comprehending how it interacts with biological systems.

Research indicates that MHBP exhibits biological activity primarily through endocrine disruption. It affects hormonal pathways, particularly those involving steroid hormones, which are critical for various physiological functions. The following mechanisms have been identified:

  • Endocrine Disruption : MHBP can interfere with hormone signaling pathways, leading to altered metabolic processes and reproductive health issues .
  • Insulin Regulation : Studies suggest that exposure to phthalates, including MHBP, may influence insulin secretion and sensitivity, potentially contributing to metabolic disorders such as obesity and diabetes .
  • Reproductive Toxicity : Evidence indicates that MHBP can affect reproductive health by disrupting normal hormonal functions, which may lead to conditions like testicular dysgenesis syndrome and fertility disorders .

Health Implications

The biological activity of MHBP has been linked to several health concerns:

  • Obesity and Metabolic Disorders : Epidemiological studies have shown associations between phthalate exposure, including MHBP, and increased risks of obesity and related metabolic conditions. For instance, prenatal exposure to phthalates has been correlated with higher body mass index (BMI) in children .
  • Gallstone Formation : Recent studies have indicated a potential relationship between phthalate metabolites and gallstones, with MHBP being one of the metabolites analyzed .
  • Developmental Effects : Prenatal exposure to MHBP has been associated with adverse developmental outcomes in children, including obesity and altered growth patterns .

Research Findings

Several studies have explored the biological activity of MHBP:

  • Epidemiological Studies :
    • A study involving 1,384 participants found significant associations between phthalate metabolites (including MHBP) and gallstone incidence. The results suggested that higher concentrations of these metabolites could influence insulin secretion, thereby increasing gallstone risk .
  • Biomonitoring Studies :
    • Biomonitoring data from the National Health and Nutrition Examination Survey (NHANES) indicated widespread exposure to various phthalates among the U.S. population, with implications for public health concerning metabolic disorders .
  • Animal Studies :
    • Research on animal models has demonstrated that exposure to phthalates can lead to reproductive toxicity and developmental abnormalities, reinforcing concerns about their effects on human health .

Data Tables

Here are some key findings summarized in tables:

StudyPopulationKey Findings
Buckley et al. (2016)U.S. ChildrenPositive association between maternal urinary MCPP levels and childhood obesity
Frontiers in Public Health (2024)1,384 AdultsSignificant association between phthalate metabolites and gallstones
CDC Biomonitoring ReportU.S. PopulationHigh prevalence of urinary phthalate metabolites across demographics
MechanismDescription
Endocrine DisruptionAlters hormone signaling pathways
Insulin RegulationAffects insulin secretion and sensitivity
Reproductive ToxicityImpacts reproductive health outcomes

Case Studies

  • Case Study 1 : A cohort study in France linked maternal exposure to MEP (a related metabolite) with increased weight gain velocity in children from ages two to five years. This highlights the potential long-term effects of prenatal exposure to phthalates on child development .
  • Case Study 2 : A study conducted in Korea examined the relationship between DEHP metabolites in newborns and obesity markers later in childhood. The findings suggested that higher levels of certain phthalate metabolites were associated with adverse growth outcomes .

Properties

CAS No.

57074-43-8

Molecular Formula

C₁₂H₁₄O₅

Molecular Weight

238.24

Synonyms

1,2-Benzenedicarboxylic Acid 1-(3-Hydroxybutyl)ester;  _x000B_1,2-Benzenedicarboxylic Acid Mono(3-hydroxybutyl)ester;  MHBP; 

Origin of Product

United States

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